molecular formula C14H10F3N3 B12117941 Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- CAS No. 1152567-03-7

Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]-

Cat. No.: B12117941
CAS No.: 1152567-03-7
M. Wt: 277.24 g/mol
InChI Key: UNCXQPWRGXKDGS-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- is a cyanated and trifluoromethylated derivative of aniline. This compound is known for its unique chemical structure, which includes both an amino group and a trifluoromethyl group attached to a benzonitrile core. It is used as a starting material in various chemical syntheses, including the production of nonsteroidal antiandrogens like bicalutamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- typically involves the reaction of 4-amino-2-trifluoromethylbenzaldehyde with ammonia hydrogen sulfate in the presence of acetic acid and toluene. The mixture is heated to reflux for 16 hours, followed by the addition of water and sodium hydroxide. The resulting product is then isolated by filtration .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reaction times.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include nitrobenzonitriles, primary amines, and substituted benzonitriles, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of bicalutamide, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in various chemical syntheses and a valuable compound in scientific research and industrial applications.

Biological Activity

Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- is a compound of significant interest due to its unique chemical structure and biological activity. This compound features a trifluoromethyl group and an amino group, which contribute to its reactivity and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Chemical Structure and Properties

The chemical formula for Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- is C14H10F3N2. Its structural characteristics include:

  • Benzonitrile Core : Provides a stable aromatic framework.
  • Trifluoromethyl Group (-CF3) : Enhances lipophilicity and metabolic stability, improving bioavailability.
  • Amino Group (-NH2) : Contributes to hydrogen bonding and potential interactions with biological targets.

The biological activity of Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- primarily involves its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), such as antiandrogens used in cancer treatment. The trifluoromethyl group is known to enhance the compound's ability to penetrate cell membranes, allowing for effective interaction with intracellular targets.

Anticancer Activity

Benzonitrile derivatives have been investigated for their anticancer properties. For instance, studies have shown that compounds containing the trifluoromethyl group exhibit enhanced potency against various cancer cell lines. The mechanism often involves inhibition of specific enzymes or growth factor pathways critical for tumor proliferation.

Structure-Activity Relationship (SAR)

Research has established that modifications to the benzene ring or variations in the amino group can significantly affect biological activity. For example:

  • Increased Potency : The introduction of additional functional groups can lead to compounds with improved selectivity and efficacy against cancer cells.
  • Selectivity Profiles : Compounds derived from Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]- have shown varying degrees of selectivity towards androgen receptors, making them candidates for further development in hormone-related therapies.

Case Studies

  • Inhibition of Androgen Receptors : A study demonstrated that derivatives of Benzonitrile effectively inhibited androgen receptor activity in vitro, suggesting potential use in treating androgen-dependent cancers such as prostate cancer.
  • Fluorescent Probes : Research has utilized this compound as a building block for synthesizing fluorescent probes, indicating its versatility beyond traditional pharmaceutical applications.

Data Tables

PropertyValue
Chemical FormulaC14H10F3N2
Molecular Weight268.24 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Biological ActivityObservations
Anticancer ActivityEffective against multiple cancer lines
Androgen Receptor InhibitionHigh selectivity observed
Use in Fluorescent ProbesSuccessful application in imaging

Properties

CAS No.

1152567-03-7

Molecular Formula

C14H10F3N3

Molecular Weight

277.24 g/mol

IUPAC Name

4-[4-amino-3-(trifluoromethyl)anilino]benzonitrile

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)12-7-11(5-6-13(12)19)20-10-3-1-9(8-18)2-4-10/h1-7,20H,19H2

InChI Key

UNCXQPWRGXKDGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=CC(=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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